
(R)-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. The presence of multiple functional groups, including phosphate and carbonate esters, makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The synthesis begins with the preparation of the purine base, which involves the reaction of appropriate amines with formamide derivatives under controlled conditions.
Attachment of the Propan-2-yl Group:
Phosphorylation: The phosphoryl group is introduced using phosphorylating agents such as phosphorus oxychloride or phosphoramidites.
Carbonate Ester Formation: The final step involves the formation of the carbonate esters by reacting the intermediate with diisopropyl carbonate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphate or carbonate ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate temperatures.
Major Products Formed
科学研究应用
®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in nucleotide analogs and as a probe for studying nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of ®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, proteins, and enzymes, modulating their activity and function. The presence of the purine base allows it to mimic natural nucleotides, potentially interfering with DNA and RNA synthesis. Additionally, the phosphate and carbonate ester groups can participate in various biochemical reactions, further influencing cellular processes.
相似化合物的比较
Similar Compounds
- ®-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl dicarbonate
- ®-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid hydrate
- Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl) (phenoxy)phosphoryl)-D-alaninate
Uniqueness
What sets ®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) apart from similar compounds is the presence of the methoxymethyl group, which can enhance its solubility and reactivity. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities and chemical properties, making it a valuable molecule for research and industrial applications.
属性
分子式 |
C21H34N5O11P |
|---|---|
分子量 |
563.5 g/mol |
IUPAC 名称 |
[[(2R)-1-[6-(methoxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C21H34N5O11P/c1-14(2)36-20(27)31-11-34-38(29,35-12-32-21(28)37-15(3)4)13-33-16(5)7-26-9-24-17-18(25-10-30-6)22-8-23-19(17)26/h8-9,14-16H,7,10-13H2,1-6H3,(H,22,23,25)/t16-/m1/s1 |
InChI 键 |
FLYLLIXEXGACLV-MRXNPFEDSA-N |
手性 SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCOC)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |
规范 SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCOC)OCOC(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


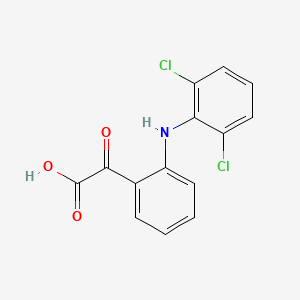
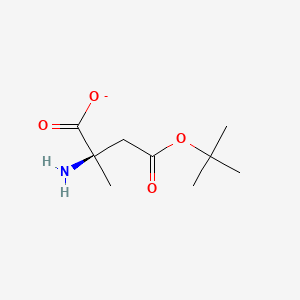

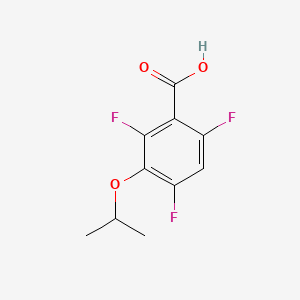
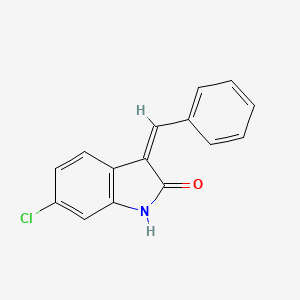
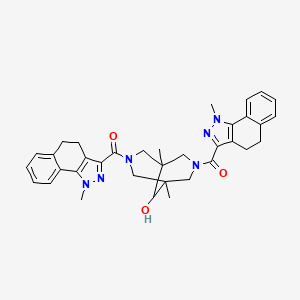

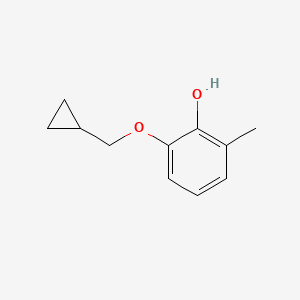
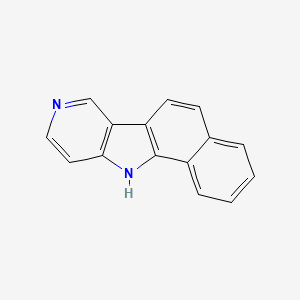
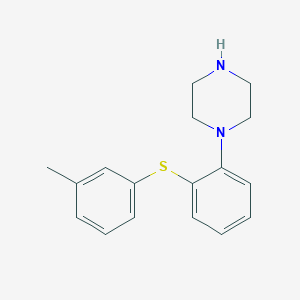

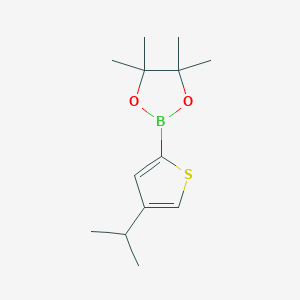
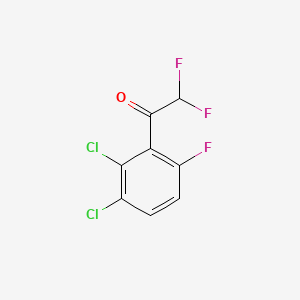
![Pyrrolo[3,4-b]indole](/img/structure/B14762832.png)
